molecular formula C16F6N4 B13846791 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile CAS No. 912482-15-6

2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile

Cat. No.: B13846791
CAS No.: 912482-15-6
M. Wt: 362.19 g/mol
InChI Key: LQXFOLBBQWZYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile: is a chemical compound with the molecular formula C16F6N4 and a molecular weight of 362.19 g/mol . This compound is known for its unique structure, which includes a hexafluoro-naphthalene core and two propanedinitrile groups. It is commonly used as a conductive dopant in organic electronics, particularly in the production of high-efficiency organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile typically involves the reaction of hexafluoro-naphthalene derivatives with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile involves its interaction with molecular targets and pathways in the systems where it is applied. In organic electronics, the compound acts as a conductive dopant, enhancing the charge transport properties of the materials. This is achieved through the formation of charge-transfer complexes with the host materials, leading to improved conductivity and efficiency .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-malononitrile
  • 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-acetonitrile

Uniqueness: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile is unique due to its hexafluoro-naphthalene core, which imparts distinct electronic properties. This makes it particularly effective as a conductive dopant in organic electronics, setting it apart from other similar compounds .

Properties

CAS No.

912482-15-6

Molecular Formula

C16F6N4

Molecular Weight

362.19 g/mol

IUPAC Name

2-[6-(dicyanomethylidene)-1,3,4,5,7,8-hexafluoronaphthalen-2-ylidene]propanedinitrile

InChI

InChI=1S/C16F6N4/c17-11-7(5(1-23)2-24)13(19)15(21)10-9(11)16(22)14(20)8(12(10)18)6(3-25)4-26

InChI Key

LQXFOLBBQWZYNH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C1C(=C2C(=C(C(=C(C#N)C#N)C(=C2F)F)F)C(=C1F)F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.